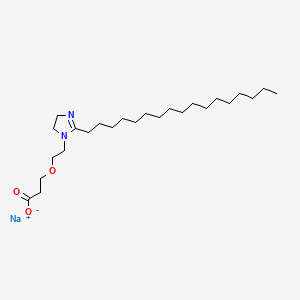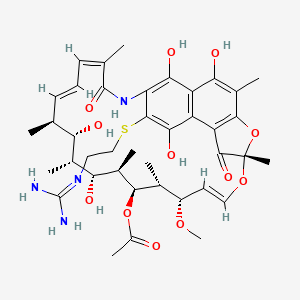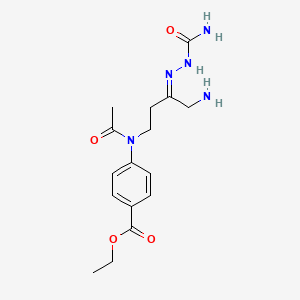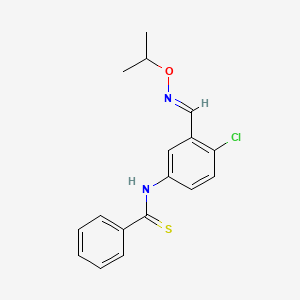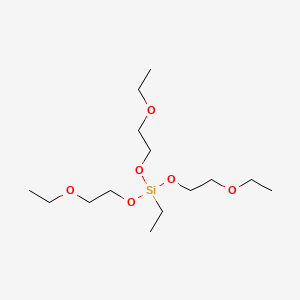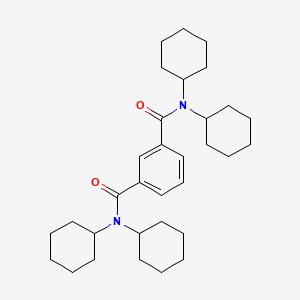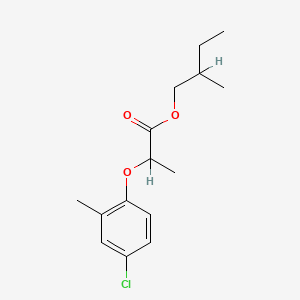
Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di- is a complex organolithium compound with the molecular formula C30H36Li2. This compound is known for its unique structure, which includes two lithium atoms bridged by a 1,3-phenylenebis(3-methyl-1-phenylpentylidene) ligand. It is primarily used in various chemical reactions and research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di- typically involves the reaction of 1,3-phenylenebis(3-methyl-1-phenylpentylidene) with a lithium reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used in the synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction conditions often require low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve the desired product yield and purity. The reaction is typically carried out in large reactors equipped with temperature control and inert gas purging systems to maintain the required conditions.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lithium alkoxides.
Reduction: It can be reduced to form lithium hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen or air for oxidation, hydrogen gas for reduction, and various nucleophiles such as halides or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield lithium alkoxides, while reduction reactions produce lithium hydrides. Substitution reactions result in the formation of new organolithium compounds with different substituents.
Aplicaciones Científicas De Investigación
Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of mood disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di- involves its ability to donate lithium ions in chemical reactions. These lithium ions can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s unique structure allows it to participate in complex reaction pathways, making it a valuable tool in chemical research.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium, (mu-(1,3-phenylenebis(3-methyl-1-methylphenylpentylidene)))di-
- Lithium, (mu-(1,3-phenylenebis(3-methyl-1-ethylphenylpentylidene)))di-
- Lithium, (mu-(1,3-phenylenebis(3-methyl-1-propylphenylpentylidene)))di-
Uniqueness
Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di- is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research.
Propiedades
Número CAS |
71400-29-8 |
|---|---|
Fórmula molecular |
C30H36Li2 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
dilithium;1,3-bis(3-methyl-1-phenylpentyl)benzene |
InChI |
InChI=1S/C30H36.2Li/c1-5-23(3)20-29(25-14-9-7-10-15-25)27-18-13-19-28(22-27)30(21-24(4)6-2)26-16-11-8-12-17-26;;/h7-19,22-24H,5-6,20-21H2,1-4H3;;/q-2;2*+1 |
Clave InChI |
NWMAINJFGDCWBZ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[Li+].CCC(C)C[C-](C1=CC=CC=C1)C2=CC(=CC=C2)[C-](CC(C)CC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)

![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)
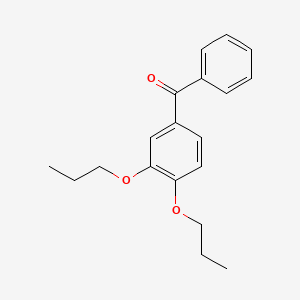
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
